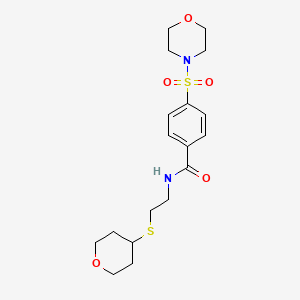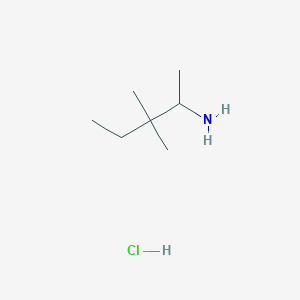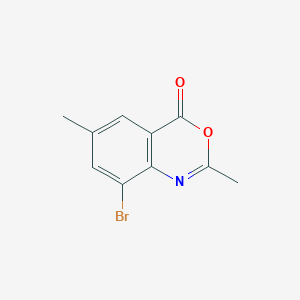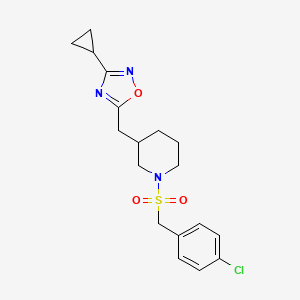
2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine, also known as CEP-26401, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyridine derivatives and has shown promising results in various research applications.
Aplicaciones Científicas De Investigación
Potential Anticancer Agents
Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from related pyridine compounds, has demonstrated their impact on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. These studies indicate the potential of pyridine derivatives in anticancer applications, suggesting a similar interest in the specific research on 2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine for therapeutic uses (Temple et al., 1983).
Supramolecular Chemistry
The study of novel supramolecular synthons, including interactions between pyridine derivatives and other chemical entities, reveals the compound's potential in crystal engineering. This research shows how pyridine derivatives can form bifurcated hydrogen bonds with chloranilic acid, leading to the formation of supramolecular structures that could be leveraged for designing new materials or chemical sensors (Zaman et al., 1999).
Chemical Synthesis and Reactivity
In the realm of organometallic chemistry, research involving the reactivity of pyridine derivatives with osmium-hexahydride complexes provides insights into the activation of C(sp2)−H and the reduction of CE bonds. This work demonstrates the compound's utility in studying complex chemical reactions that could have implications for catalysis and the development of new synthetic methods (Barrio et al., 2004).
Spin-Crossover and Magnetic Properties
Research on one-dimensional spin-crossover Iron(II) complexes, which are bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds, highlights the compound's potential application in developing materials with tunable magnetic properties. These complexes show a steep one-step spin crossover between high-spin and low-spin states, which could be exploited in the design of molecular switches or sensors (Nishi et al., 2010).
Ligand Chemistry and Coordination Complexes
The synthesis and coordination chemistry of pyridine derivatives serve as a foundational element in creating complex metal-ligand assemblies. These compounds are used to construct oligonuclear organometallic structures, demonstrating their versatility as ligands in coordination chemistry. This application is crucial for the development of new materials and catalysts (Siemeling et al., 1995).
Propiedades
IUPAC Name |
2-chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-3-16-6-4-11(5-7-16)12-8-10(2)13(14)15-9-12/h4,8-9H,3,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHSFXGQAFPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC1)C2=CN=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)


![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)
![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)


![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)
![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)